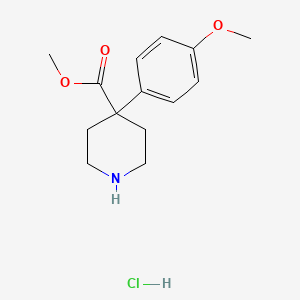![molecular formula C6H12ClNO B6610788 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride CAS No. 2866318-54-7](/img/structure/B6610788.png)
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride (2-ABAH-HCl) is an organic compound belonging to the bicyclic azabicycloheptane family. It is a white, crystalline solid with a molecular weight of 253.7 g/mol and a melting point of 167-169 °C. 2-ABAH-HCl is a chiral molecule with two enantiomers, (R)-2-ABAH-HCl and (S)-2-ABAH-HCl. It is used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a ligand for metal-catalyzed reactions, and as a reagent for chemical synthesis.
Aplicaciones Científicas De Investigación
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride has a variety of scientific research applications. It is used as a substrate for enzyme-catalyzed reactions, such as the synthesis of 2-azabicyclo[3.1.1]heptan-4-one and the synthesis of 2-azabicyclo[3.1.1]heptane-4-thiol. It is also used as a ligand for metal-catalyzed reactions, such as the synthesis of 2-azabicyclo[3.1.1]heptane-4-carboxylic acid and the synthesis of 2-azabicyclo[3.1.1]heptane-4-thiol. Additionally, 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride is used as a reagent for chemical synthesis, such as the synthesis of 2-azabicyclo[3.1.1]heptane-4-carboxylic acid and the synthesis of 2-azabicyclo[3.1.1]heptane-4-thiol.
Mecanismo De Acción
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride acts as a substrate for enzyme-catalyzed reactions, as a ligand for metal-catalyzed reactions, and as a reagent for chemical synthesis. When used as a substrate for enzyme-catalyzed reactions, the enzyme catalyzes the reaction of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride with a second substrate to form the desired product. When used as a ligand for metal-catalyzed reactions, the metal catalyzes the reaction of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride with a second substrate to form the desired product. When used as a reagent for chemical synthesis, 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride reacts with a second reagent to form the desired product.
Biochemical and Physiological Effects
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride has several advantages for lab experiments. It is a white crystalline solid that is easy to handle and store. It is non-toxic and has no known adverse effects on humans or other organisms. Additionally, it is a chiral molecule with two enantiomers, (R)-2-azabicyclo[3.1.1]heptan-4-ol hydrochloride and (S)-2-azabicyclo[3.1.1]heptan-4-ol hydrochloride, which can be used for chiral separations.
The main limitation of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride for lab experiments is the difficulty of synthesizing the compound. The most common method of synthesis involves the reaction of 4-amino-2-azabicyclo[3.1.1]heptane with hydrochloric acid in aqueous solution, followed by the addition of a base such as sodium hydroxide or potassium hydroxide to neutralize the acid. This method is labor-intensive and requires a high degree of skill and precision.
Direcciones Futuras
The future directions for research involving 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride include the development of new synthesis methods, the development of new applications for the compound, and the investigation of the compound’s potential biological activity. New synthesis methods could include the use of catalysts, the use of different solvents, and the use of different reaction conditions. New applications for the compound could include its use as a catalyst for organic synthesis, its use as a ligand for metal-catalyzed reactions, and its use as a reagent for chemical synthesis. Finally, the potential biological activity of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride could be investigated to determine if the compound has any therapeutic or other beneficial effects.
Métodos De Síntesis
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride can be synthesized by several methods, including the reduction of 2-azabicyclo[3.1.1]heptan-4-one, the reaction of 2-azabicyclo[3.1.1]heptan-4-ol with hydrochloric acid, and the reaction of 4-amino-2-azabicyclo[3.1.1]heptane with hydrochloric acid. The most common method involves the reaction of 4-amino-2-azabicyclo[3.1.1]heptane with hydrochloric acid in aqueous solution, followed by the addition of a base such as sodium hydroxide or potassium hydroxide to neutralize the acid.
Propiedades
IUPAC Name |
2-azabicyclo[3.1.1]heptan-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-7-5-1-4(6)2-5;/h4-8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGQLJAIEBEKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NCC2O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)







![3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610755.png)



